

Author: BenchChem Technical Support Team. **Date:** December 2025

[Get Quote](#)

Chemical Structure and Identifiers

Identifier	Value
IUPAC Name	4-fluoro-5-((3S,4S)-4-hydroxy-4-(hydroxymethyl)-1-((4-cyano-2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl oxy)-2-methoxybenzonitrile
CAS Number	2215852-91-6
Molecular Formula	C20H15F4N3O5S
SMILES	FC1=C(C#N)C=CC(O[C@@H]2--INVALID-LINK--(O)CN(S(C3=C(C#N)C=C(C(F)(F)F)C=C3)(=O)=O)C2)=C1[1][2]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of **GSK3395879** is presented below. These properties highlight its drug-like characteristics and oral bioavailability.

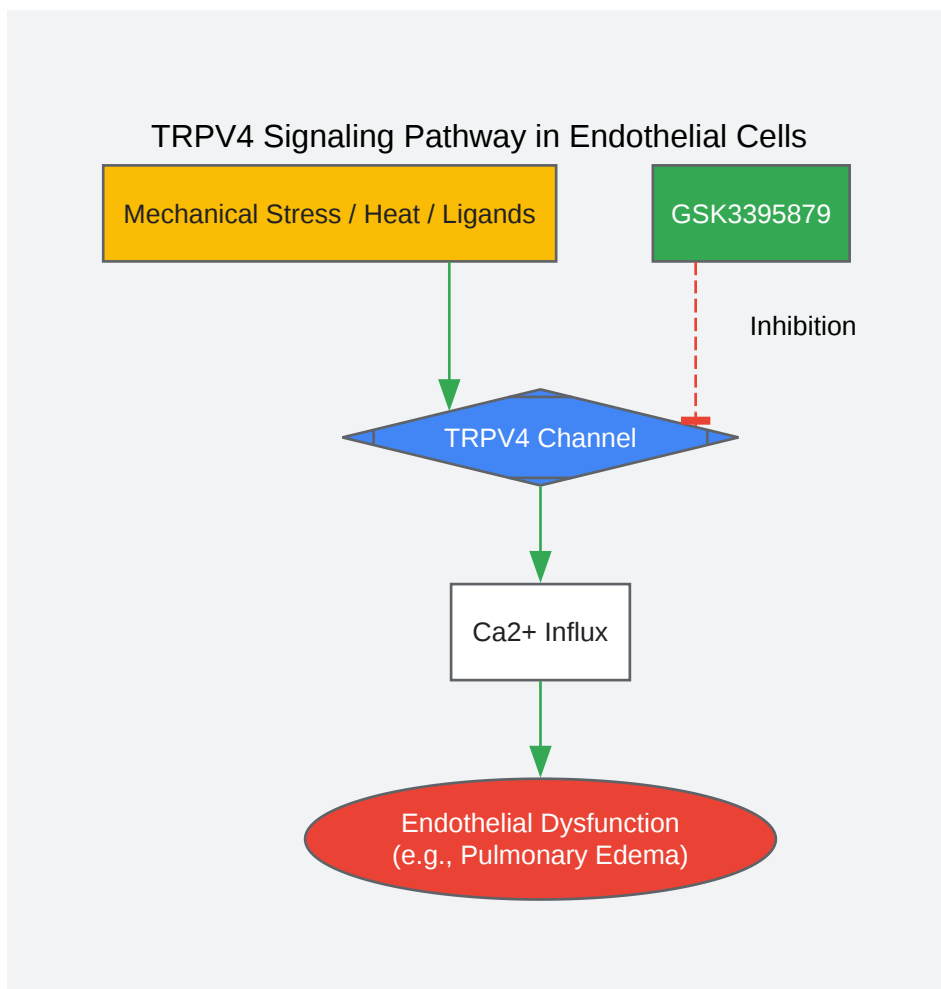
Property	Value	Reference
Molecular Weight	485.41 g/mol	[1]
hTRPV4 IC50	1 nM	[1][3]
Human Plasma Protein Binding	99.5%	
Mouse Plasma Protein Binding	98.7%	
Rat Plasma Protein Binding	98.9%	
Dog Plasma Protein Binding	99.3%	
Human Hepatocyte Clearance	1.8 $\mu\text{L}/\text{min}/10^6$ cells	
Mouse Hepatocyte Clearance	19.3 $\mu\text{L}/\text{min}/10^6$ cells	
Rat Hepatocyte Clearance	10.3 $\mu\text{L}/\text{min}/10^6$ cells	
Dog Hepatocyte Clearance	2.0 $\mu\text{L}/\text{min}/10^6$ cells	
Rat Pharmacokinetics (10 mg/kg p.o.)		
Cmax	1140 ng/mL	
Tmax	2.0 h	
AUC(0-t)	7530 ng·h/mL	
Bioavailability (F%)	49%	

Mechanism of Action: TRPV4 Antagonism

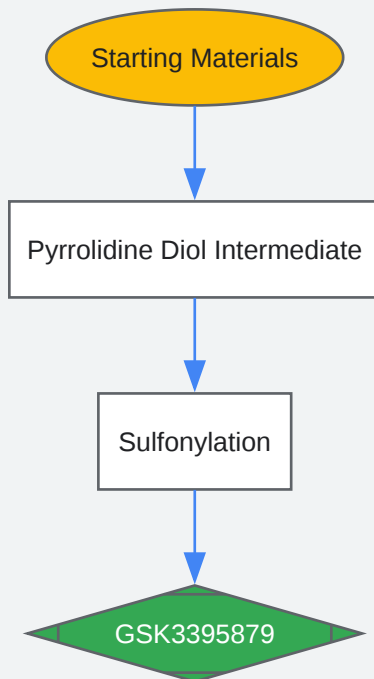
GSK3395879 functions as a potent antagonist of the TRPV4 ion channel.[3] TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. It is involved in a wide range of physiological processes. In

pathological conditions such as heart failure, overactivation of TRPV4 can contribute to pulmonary edema. By selectively blocking TRPV4, **GSK3395879** can mitigate these detrimental effects.[3]

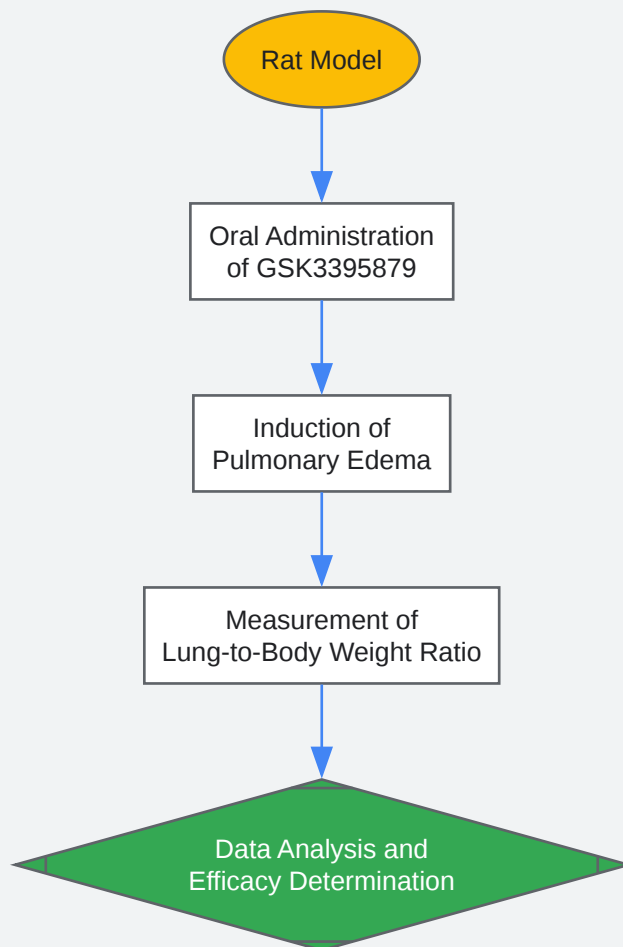
The signaling pathway below illustrates the role of TRPV4 in endothelial cells and the point of intervention for **GSK3395879**.



Generalized Synthetic Workflow for GSK3395879



Logical Flow of the In Vivo Pulmonary Edema Experiment



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK3395879: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577275#chemical-structure-and-properties-of-gsk3395879]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com